

Application Notes and Protocols: Utilizing Human Liver Organoids to Investigate Biliatresone Toxicity

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Compound of Interest

Compound Name: *Biliatresone*

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These application notes provide a comprehensive guide for utilizing human liver organoids as a robust in vitro model to study the toxic effects of **Biliatresone**, a plant-derived toxin implicated in the pathogenesis of biliary atresia. This document outlines detailed experimental protocols, summarizes key quantitative findings, and visualizes the implicated signaling pathways.

Introduction

Biliary atresia (BA) is a devastating neonatal liver disease characterized by the progressive obstruction of bile ducts. While the etiology of BA remains largely unknown, environmental factors are suspected to play a role. **Biliatresone**, an isoflavonoid toxin, has been shown to induce a BA-like syndrome in animal models.^{[1][2]} Human liver organoids, which recapitulate the complex cellular architecture and function of the native liver, have emerged as a powerful tool to study the specific effects of **Biliatresone** on human cholangiocytes and hepatobiliary development.^{[1][2][3][4]} This model allows for controlled exposure to the toxin and detailed investigation of the resulting cellular and molecular pathologies.

Studies using human liver organoids have demonstrated that **Biliatresone** induces a range of abnormalities that mimic the pathophysiology of BA. These include retarded organoid growth, dysmorphogenesis, and disturbed apical-basal polarity of cholangiocytes.^{[1][4]} Furthermore,

Biliatresone treatment leads to a reduction in the number and function of primary cilia, structures critical for bile flow and ductal homeostasis.[\[1\]](#)[\[2\]](#) At the molecular level, **Biliatresone** exposure alters the expression of key cholangiocyte and hepatocyte markers and disrupts tight junction integrity.[\[2\]](#)[\[3\]](#)

Data Presentation: Summary of Biliatresone-Induced Pathologies in Human Liver Organoids

The following tables summarize the key quantitative data from studies investigating the effects of **Biliatresone** on human liver organoids.

Table 1: Morphological and Growth Effects of **Biliatresone** on Human Liver Organoids

Parameter	Control (Untreated)	Biliatresone-Treated (2 µg/mL)	Reference
Organoid Diameter (Day 0)	300 ± 70 µm	350 ± 28 µm	[1]
Organoid Diameter (Day 5)	680 ± 190 µm	215 ± 74 µm	[1]
Morphology	Well-expanded with a single epithelial layer	Poorly expanded, thick cell layers with multiple vacuoles	[5]

Table 2: Cellular and Molecular Alterations in **Biliatresone**-Treated Human Liver Organoids

Marker/Feature	Control (Untreated)	Biliatresone-Treated	Reference
CK19 (Cholangiocyte Marker)	High Expression	Reduced Expression	[1] [2] [3]
HNF4A (Hepatocyte Marker)	14.9 ± 2% of cells	57.3 ± 8% of cells	[1] [4]
ZO-1 (Tight Junction Marker)	Localized at apical intercellular junctions	Markedly reduced immunoreactivity	[2] [3]
F-actin (Cytoskeleton)	Localized at the apical side	Ectopically expressed at both apical and basal sides	[1] [2]
Ciliated Cholangiocytes	Present, with mechanosensory function	Reduced number and hampered mechanosensory function	[1] [2]

Experimental Protocols

Protocol 1: Generation and Culture of Human Liver Organoids

This protocol describes the generation of human liver organoids from human liver tissue, adapted from previously described methods.[\[1\]](#)[\[6\]](#)

Materials:

- Human liver biopsy tissue
- Basal Medium: Advanced DMEM/F12 supplemented with 1% Penicillin/Streptomycin, 1% GlutaMAX, and 10 mM HEPES[\[6\]](#)
- Digestion Medium: Multi Tissue Dissociation Kit 1
- gentleMACS-C Tube

- 70 μ m and 30 μ m cell strainers
- Human CD326 (EpCAM) MicroBeads
- Matrigel
- Organoid Expansion Medium (specific composition often proprietary or detailed in supplementary materials of cited papers)
- 4-well culture plates

Procedure:

- Mince the liver biopsy tissue and wash twice with ice-cold Basal Medium.
- Transfer the minced tissue to a gentleMACS-C Tube with 5 mL of Digestion Medium and process according to the manufacturer's instructions to obtain a single-cell suspension.
- Filter the cell suspension sequentially through 70 μ m and 30 μ m cell strainers.
- Isolate cholangiocytes by positive selection using human CD326 (EpCAM) magnetic beads.
- Resuspend the CD326-positive cells in Matrigel at a concentration of 50,000 cells per 50 μ L.
- Plate 50 μ L of the cell-Matrigel suspension into each well of a pre-warmed 4-well culture plate.
- Allow the Matrigel to solidify at 37°C for 15-20 minutes.
- Overlay the Matrigel domes with Organoid Expansion Medium.
- Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel.

Protocol 2: Biliatresone Toxicity Assay

This protocol details the treatment of established human liver organoids with **Biliatresone** to assess its toxic effects.

Materials:

- Established human liver organoids (from Protocol 1)
- **Biliatresone** (synthesized or commercially available)
- Organoid Expansion Medium
- Brightfield microscope with imaging capabilities

Procedure:

- Culture human liver organoids until they are well-established (typically 5-7 days post-passaging).
- Prepare a stock solution of **Biliatresone** in a suitable solvent (e.g., DMSO) and dilute it in Organoid Expansion Medium to a final concentration of 2 µg/mL. Prepare a vehicle control medium with the same concentration of the solvent.
- Replace the medium of the organoids with either the **Biliatresone**-containing medium or the vehicle control medium.
- Culture the organoids for up to 5 days, replacing the medium every 2 days.
- Monitor the organoids daily using a brightfield microscope to observe morphological changes such as growth retardation, loss of lumen, and changes in cell layer thickness.
- Capture images at different time points (e.g., Day 0, Day 3, Day 5) for quantitative analysis of organoid diameter.

Protocol 3: Immunofluorescence Staining for Cellular Markers

This protocol describes the immunofluorescent staining of organoids to visualize the expression and localization of key cellular proteins.

Materials:

- Control and **Biliatresone**-treated organoids
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA)
- Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibodies (e.g., anti-CK19, anti-HNF4A, anti-ZO-1, anti-F-actin, anti-acetylated α -tubulin, anti-pericentrin)
- Fluorescently-labeled secondary antibodies
- DAPI (for nuclear counterstaining)
- Mounting medium
- Confocal microscope

Procedure:

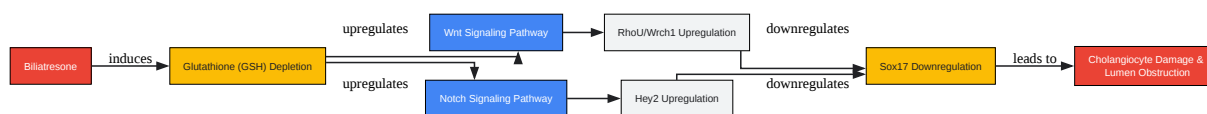
- Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
- Wash the organoids three times with PBS.
- Permeabilize the organoids with Permeabilization Buffer for 15 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
- Incubate the organoids with primary antibodies diluted in Blocking Buffer overnight at 4°C.
- Wash three times with PBS.

- Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in Blocking Buffer for 1-2 hours at room temperature in the dark.
- Wash three times with PBS.
- Mount the stained organoids on a slide with mounting medium.
- Visualize and capture images using a confocal microscope.

Mandatory Visualizations

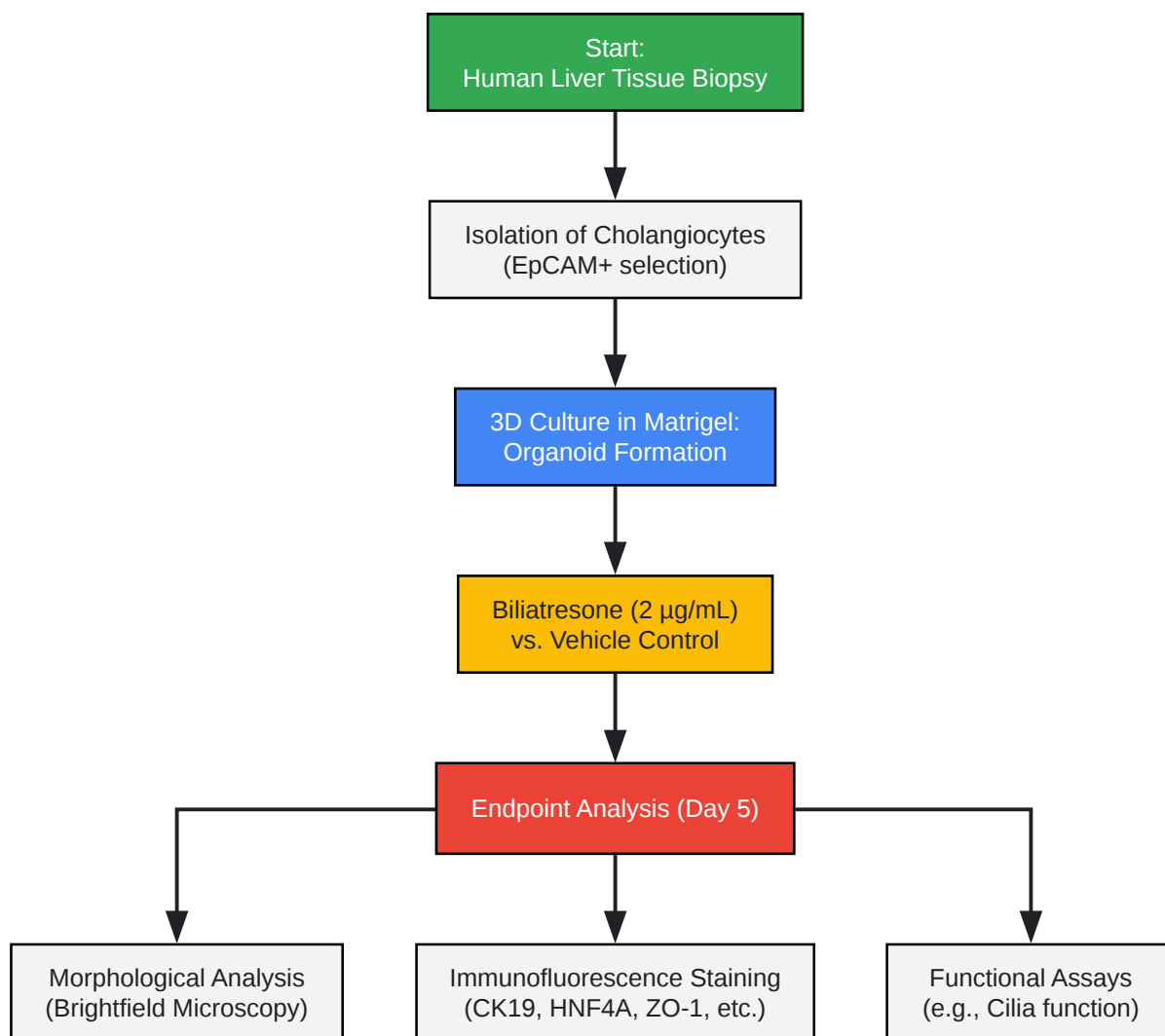
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling cascade affected by **Biliatresone** and the general experimental workflow for studying its toxicity in human liver organoids.



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Caption: Proposed signaling pathway of **Biliatresone**-induced cholangiocyte injury.



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Caption: Experimental workflow for studying **Biliatresone** toxicity in liver organoids.

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